molecular formula C20H18N2 B155415 N-(benzhydrylideneamino)-N-methylaniline CAS No. 1665-83-4

N-(benzhydrylideneamino)-N-methylaniline

Cat. No. B155415
CAS RN: 1665-83-4
M. Wt: 286.4 g/mol
InChI Key: VOLRXUKKGMCRTI-UHFFFAOYSA-N
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Description

N-(benzhydrylideneamino)-N-methylaniline, commonly known as benzhydrylideneaniline or benzylideneaniline, is an organic compound with the chemical formula C20H19N. It is a yellow crystalline solid that is soluble in organic solvents. Benzhydrylideneaniline is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of benzhydrylideneaniline is not fully understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in their activity and function. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Benzhydrylideneaniline has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antibacterial activity by disrupting the cell membrane of bacteria. Additionally, benzhydrylideneaniline has been found to have an effect on the central nervous system, acting as a mild sedative.

Advantages And Limitations For Lab Experiments

Benzhydrylideneaniline has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, benzhydrylideneaniline has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It also has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving benzhydrylideneaniline. One area of interest is its potential as an anti-cancer drug. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is its potential as a ligand in coordination chemistry. Benzhydrylideneaniline has been shown to form stable complexes with metal ions, making it a promising candidate for use in catalysis and other applications. Finally, benzhydrylideneaniline has potential as a dye in organic electronics, and further research is needed to explore its properties in this field.

Synthesis Methods

Benzhydrylideneaniline can be synthesized through a condensation reaction between benzaldehyde and N-methylaniline in the presence of a catalyst. The reaction yields a Schiff base, which is then reduced using a reducing agent to obtain benzhydrylideneaniline.

Scientific Research Applications

Benzhydrylideneaniline has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Benzhydrylideneaniline has also been used as a ligand in coordination chemistry, and as a dye in organic electronics.

properties

CAS RN

1665-83-4

Product Name

N-(benzhydrylideneamino)-N-methylaniline

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

N-(benzhydrylideneamino)-N-methylaniline

InChI

InChI=1S/C20H18N2/c1-22(19-15-9-4-10-16-19)21-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3

InChI Key

VOLRXUKKGMCRTI-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

1665-83-4

synonyms

N-(benzhydrylideneamino)-N-methyl-aniline

Origin of Product

United States

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